

Cholesteryl heptanoate chemical structure and properties

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Compound of Interest

Compound Name: Cholesteryl heptanoate

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Cholesteryl Heptanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and experimental protocols related to **cholesteryl heptanoate**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and materials science.

Chemical Structure and Identification

Cholesteryl heptanoate, also known as cholesteryl enanthate, is an ester formed from the condensation of cholesterol and heptanoic acid.^{[1][2][3]} The rigid steroid nucleus of cholesterol combined with the flexible seven-carbon acyl chain gives this molecule its unique physicochemical properties, including its liquid crystalline behavior.^[4]

The chemical structure of **cholesteryl heptanoate** is characterized by the cholest-5-ene-3-beta-yl moiety esterified with a heptanoate group.^[5] The IUPAC name for this compound is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate.^[5]

Table 1: Chemical Identifiers for **Cholesteryl Heptanoate**

Identifier	Value
CAS Number	1182-07-6[2][3][5]
Molecular Formula	C ₃₄ H ₅₈ O ₂ [1][3][5]
InChI	InChI=1S/C34H58O2/c1-7-8-9-10-14-32(35)36-27-19-21-33(5)26(23-27)15-16-28-30-18-17-29(25(4)13-11-12-24(2)3)34(30,6)22-20-31(28)33/h15,24-25,27-31H,7-14,16-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1[5]
InChIKey	KXWDMNPRHKRGKB-DYQRUOQXSA-N[5]
SMILES	CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCCC(C)C)C)C[5]

Physicochemical Properties

Cholesteryl heptanoate is a white crystalline solid at room temperature.[3][6] Its thermal properties are of significant interest due to its application in liquid crystal formulations.

Table 2: Physical and Chemical Properties of **Cholesteryl Heptanoate**

Property	Value
Molecular Weight	498.82 g/mol [1][2]
Melting Point	111.4 °C[2] - 114 °C[4]
Boiling Point	553.5 °C (estimated)[2]
XLogP3	11.6[5]

Solubility

Cholesteryl heptanoate is a lipophilic molecule and is generally insoluble in water.[7] It exhibits solubility in various organic solvents. For experimental purposes, stock solutions can be prepared in solvents such as dimethyl sulfoxide (DMSO), ethanol, and various oils.[8] MedChemExpress provides protocols for preparing solutions of **cholesteryl heptanoate**, for instance, a solution of ≥ 5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Another protocol suggests a solubility of ≥ 5 mg/mL in 10% DMSO and 90% corn oil.[8]

Crystal Structure

The crystal structure of **cholesteryl heptanoate** has been determined, revealing that the molecule consists of a cholesteryl unit and a heptanoate unit.[6] The six-membered rings of the cholesterol backbone adopt chair and twisted-boat conformations, while the five-membered ring is in an envelope conformation.[6] In the crystalline state, the molecules are aligned along the a-axis and stacked along the b-axis.[6] The crystal packing is dominated by van der Waals interactions, with significant contributions from H \cdots H (92.4%) and H \cdots O/O \cdots H (6.1%) interactions as determined by Hirshfeld surface analysis.[6]

Experimental Protocols

Synthesis of Cholesteryl Heptanoate

A common method for the synthesis of cholesteryl esters is through the esterification of cholesterol with the corresponding carboxylic acid or its derivative. A general and efficient method for the synthesis of cholesterol esters of long-chain fatty acids involves the use of a triphenylphosphine-sulfur trioxide adduct as a catalyst for the esterification reaction between cholesterol and the fatty acid in toluene at 110 °C.[9]

Another established method is the ester interchange reaction, where cholesteryl acetate is reacted with the methyl ester of the desired fatty acid (in this case, methyl heptanoate) in the presence of a sodium ethylate catalyst.[10][11]

A plausible, detailed protocol for the synthesis via acid chloride is as follows:

Objective: To synthesize **cholesteryl heptanoate** from cholesterol and heptanoyl chloride.

Materials:

- Cholesterol
- Heptanoyl chloride
- Pyridine (anhydrous)
- Toluene (anhydrous)
- Methanol
- Dichloromethane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask dried in an oven, dissolve cholesterol (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
- Slowly add heptanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction by slowly adding methanol. Dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

- Crystallization: Recrystallize the purified **cholesteryl heptanoate** from a suitable solvent system (e.g., ethanol/acetone) to obtain a pure crystalline product.

Characterization Methods

The synthesized **cholesteryl heptanoate** should be characterized to confirm its identity and purity.

Table 3: Characterization Techniques for **Cholesteryl Heptanoate**

Technique	Purpose	Expected Observations
Thin-Layer Chromatography (TLC)	Monitor reaction progress and assess purity	A single spot with an Rf value different from the starting materials.
Melting Point Analysis	Determine purity and identity	Sharp melting point consistent with literature values (111.4-114 °C). [2] [4]
Infrared (IR) Spectroscopy	Identify functional groups	Characteristic ester carbonyl (C=O) stretch around 1730 cm ⁻¹ , C-O stretch, and C-H stretches of the steroidal backbone and alkyl chain. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Elucidate the chemical structure	¹ H NMR will show characteristic signals for the steroidal protons and the heptanoate chain protons. ¹³ C NMR will show the corresponding carbon signals. [1] [5]
Mass Spectrometry (MS)	Determine molecular weight and fragmentation pattern	A molecular ion peak corresponding to the calculated molecular weight (498.82 g/mol) and characteristic fragmentation patterns. [5]
Differential Scanning Calorimetry (DSC)	Investigate phase transitions	Endothermic peaks corresponding to the crystal-to-liquid crystal and liquid crystal-to-isotropic liquid phase transitions. [12] [13]

Applications

Liquid Crystals

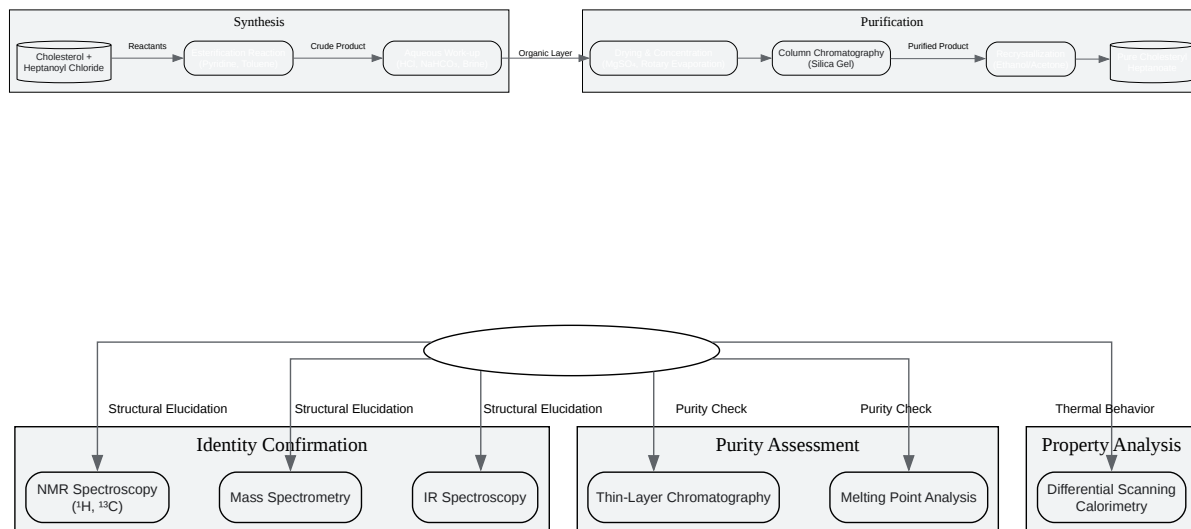
Cholesteryl heptanoate is a well-known thermochromic liquid crystal.^{[14][15][16]} Its cholesteric (chiral nematic) phase exhibits selective reflection of light, resulting in iridescent colors that are sensitive to temperature changes. This property makes it useful in applications such as thermometers, mood rings, and thermal mapping devices. Mixtures of **cholesteryl heptanoate** with other cholesteryl esters, such as cholesteryl nonanoate and cholesteryl chloride, can be used to tune the temperature range and color play of the liquid crystal phase for specific applications.^[7]

Drug Delivery

Cholesterol and its esters are increasingly being investigated for their potential in drug delivery systems.^{[17][18]} The biocompatibility and ability of cholesterol to be incorporated into lipid bilayers make it an attractive component for formulating nanoparticles, liposomes, and micelles for targeted drug delivery.^{[18][19][20]} The inclusion of cholesterol can enhance the stability of these formulations and improve their interaction with cell membranes.^[18] **Cholesteryl heptanoate**, as a lipophilic molecule, can be incorporated into the lipid core of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) to encapsulate and deliver hydrophobic drugs.^[21]

Visualizations

Experimental Workflow: Synthesis and Purification of Cholesteryl Heptanoate



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